Cas no 57402-83-2 (1,3-Propanediamine,N1-methyl-N3-(2-nitrophenyl)-N1-[3-[(2-nitrophenyl)amino]propyl]-)

1,3-Propanediamine,N1-methyl-N3-(2-nitrophenyl)-N1-[3-[(2-nitrophenyl)amino]propyl]- structure
57402-83-2 structure
Product Name:1,3-Propanediamine,N1-methyl-N3-(2-nitrophenyl)-N1-[3-[(2-nitrophenyl)amino]propyl]-
CAS-nummer:57402-83-2
MF:C19H25N5O4
MW:387.432904005051
CID:377074
PubChem ID:93660
Update Time:2025-04-19

1,3-Propanediamine,N1-methyl-N3-(2-nitrophenyl)-N1-[3-[(2-nitrophenyl)amino]propyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Propanediamine,N1-methyl-N3-(2-nitrophenyl)-N1-[3-[(2-nitrophenyl)amino]propyl]-
    • N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]propane-1,3-diamine
    • 1,3-Propanediamine, N1-methyl-N3-(2-nitrophenyl)-N1-(3-((2-nitrophenyl)amino)propyl)-
    • 1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-(3-((2-nitrophenyl)amino)propyl)-
    • N-Methyl-N'-(2-nitrophenyl)-N-(3-((2-nitrophenyl)amino)propyl)propane-1,3-diamine
    • N-methyl-N'-(2-nitrophenyl)-N-{3-[(2-nitrophenyl)amino]propyl}propane-1,3-diamine
    • DTXSID9069180
    • NS00033712
    • EINECS 260-719-2
    • 1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]-
    • 57402-83-2
    • N-Methyl-N-[3-(2-nitroanilino)propyl]-N'-(2-nitrophenyl)propane-1,3-diamine
    • Inchi: 1S/C19H25N5O4/c1-22(14-6-12-20-16-8-2-4-10-18(16)23(25)26)15-7-13-21-17-9-3-5-11-19(17)24(27)28/h2-5,8-11,20-21H,6-7,12-15H2,1H3
    • InChI-sleutel: QINTZFYFQXRHFS-UHFFFAOYSA-N
    • LACHT: [O-][N+](C1C=CC=CC=1NCCCN(C)CCCNC1C=CC=CC=1[N+](=O)[O-])=O

Berekende eigenschappen

  • Exacte massa: 387.19085
  • Monoisotopische massa: 387.190654
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 10
  • Complexiteit: 440
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 119
  • XLogP3: 5.1

Experimentele eigenschappen

  • Dichtheid: 1.279
  • Kookpunt: 598.1°Cat760mmHg
  • Vlampunt: 315.5°C
  • Brekindex: 1.644
  • PSA: 113.58
Aanbevolen leveranciers
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk